![molecular formula C12H12N2O B2528896 [4-(6-Methylpyridazin-3-yl)phenyl]methanol CAS No. 1349715-53-2](/img/structure/B2528896.png)

[4-(6-Methylpyridazin-3-yl)phenyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

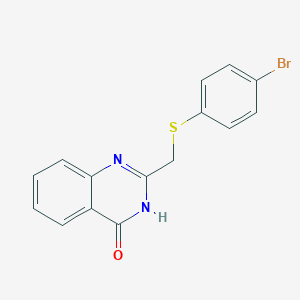

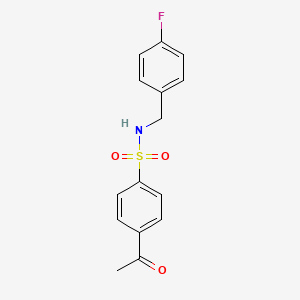

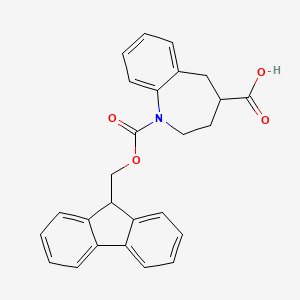

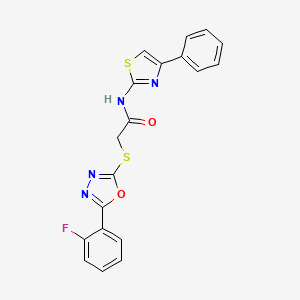

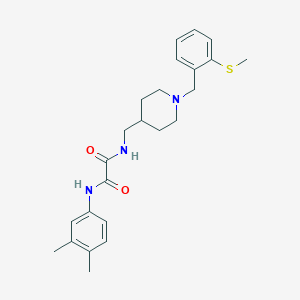

“[4-(6-Methylpyridazin-3-yl)phenyl]methanol” is a chemical compound that belongs to the group of aryl methanols. It has a CAS Number of 1349715-53-2 . The IUPAC name for this compound is [4- (6-methyl-3-pyridazinyl)phenyl]methanol .

Molecular Structure Analysis

The molecular formula of this compound is C12H12N2O . The InChI code for this compound is 1S/C12H12N2O/c1-9-2-7-12(14-13-9)11-5-3-10(8-15)4-6-11/h2-7,15H,8H2,1H3 .Physical And Chemical Properties Analysis

“[4-(6-Methylpyridazin-3-yl)phenyl]methanol” is a powder . The molecular weight of this compound is 200.24 .Aplicaciones Científicas De Investigación

Organic Synthesis and Material Science

Synthesis of Heterocyclic Compounds : The literature review on 1,2-oxazines, 1,2-benzoxazines, and related compounds highlights their synthesis via dehydration of dihydroxy-oxazines, obtained from cyclization of acyl-nitrosopentenones. These compounds, including oxazines derived from similar chemical precursors, are crucial in organic synthesis, serving as intermediates for developing pharmaceuticals and polymers. Their synthesis involves electrophilic substitution reactions facilitated by oxazinium salts, illustrating the compound's utility in creating chiral synthons and other complex organic molecules (Sainsbury, 1991).

Catalysis and Methanol Derivatives : Research on methanol's role in producing methyl tert-butyl ether (MTBE) explores the use of heteropoly acids as catalysts. This process, related to the chemical properties and reactivity of methanol derivatives, highlights the potential for using [4-(6-Methylpyridazin-3-yl)phenyl]methanol in catalytic applications, particularly in synthesizing fuel additives and other valuable chemical derivatives (Bielański et al., 2003).

Environmental Applications

Methanol as an Environmental Marker : Methanol's identification as a marker for assessing solid insulation condition in power transformers underscores its environmental application. Methanol, derived from or related to the chemical structure of interest, can serve as an indicator for cellulosic insulation degradation in transformer mineral oil, illustrating the compound's utility in environmental monitoring and maintenance of power infrastructure (Jalbert et al., 2019).

Methanol in Energy and Fuel : The synthesis of methanol and its derivatives, including potentially [4-(6-Methylpyridazin-3-yl)phenyl]methanol, finds application in energy production, particularly as a clean-burning fuel. The production of hydrogen from methanol thermochemical conversion highlights the role of methanol and related compounds in developing sustainable energy solutions (García et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

[4-(6-methylpyridazin-3-yl)phenyl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-2-7-12(14-13-9)11-5-3-10(8-15)4-6-11/h2-7,15H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHSSHEHDHXELTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C2=CC=C(C=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(Z)-3-chlorobut-2-enyl]-8-(2-hydroxyethylamino)-1,3-dimethylpurine-2,6-dione](/img/structure/B2528817.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)

![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)

![3-Methoxy-1-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrazole-4-carboxamide](/img/structure/B2528824.png)

![6-(benzo[d][1,3]dioxol-5-yl)-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one](/img/structure/B2528831.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2528836.png)